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Compound of Interest

Compound Name:
(E)-3-(6-bromopyridin-2-

yl)acrylaldehyde

Cat. No.: B1149216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-3-(6-bromopyridin-2-
yl)acrylaldehyde, a substituted pyridinyl acrylaldehyde derivative of interest in medicinal

chemistry and drug discovery. Due to the limited availability of direct experimental data for this

specific compound in publicly accessible literature, this document leverages established

chemical principles and data from structurally analogous compounds to provide a detailed

projection of its properties, synthesis, and potential biological significance.

Chemical and Physical Properties
(E)-3-(6-bromopyridin-2-yl)acrylaldehyde is a molecule featuring a pyridine ring substituted

with a bromine atom and an acrylaldehyde group. The "(E)" designation indicates the trans

configuration of the double bond in the acrylaldehyde moiety.

Table 1: Physicochemical Properties of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde
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Property Value Source

Molecular Formula C8H6BrNO [1]

CAS Number 1204306-43-3 [1]

Molecular Weight 212.05 g/mol Calculated

Appearance
Expected to be a solid at room

temperature

Inferred from similar

compounds

Solubility

Expected to be soluble in

organic solvents like DMSO,

DMF, and chlorinated solvents

Inferred from similar

compounds

Boiling Point > 300 °C (with decomposition) Estimated

Melting Point Not available -

Synthesis and Experimental Protocols
A definitive, published synthesis protocol for (E)-3-(6-bromopyridin-2-yl)acrylaldehyde is not

readily available. However, a plausible and commonly employed synthetic route would involve

a condensation reaction between 6-bromo-2-pyridinecarboxaldehyde and an acetaldehyde

equivalent. The Wittig reaction or a Horner-Wadsworth-Emmons reaction are standard methods

to achieve such transformations, generally favoring the formation of the (E)-isomer.

Proposed Experimental Protocol: Synthesis via Wittig
Reaction
This protocol is a generalized procedure based on standard Wittig reaction conditions.

Materials:

6-bromo-2-pyridinecarboxaldehyde

(Triphenylphosphoranylidene)acetaldehyde

Anhydrous toluene or Tetrahydrofuran (THF)
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Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Hexanes and Ethyl acetate for chromatography

Procedure:

To a solution of 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous toluene, add

(triphenylphosphoranylidene)acetaldehyde (1.1 eq).

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to afford (E)-3-(6-bromopyridin-2-yl)acrylaldehyde.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
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Figure 1. Proposed synthetic workflow for (E)-3-(6-bromopyridin-2-yl)acrylaldehyde.
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Spectroscopic Data (Predicted)
No experimental spectroscopic data for (E)-3-(6-bromopyridin-2-yl)acrylaldehyde has been

found in the searched literature. The following table presents predicted ¹H NMR chemical shifts

based on the analysis of similar structures.

Table 2: Predicted ¹H NMR Spectral Data for (E)-3-(6-bromopyridin-2-yl)acrylaldehyde (in

CDCl₃, 400 MHz)

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(Hz)

Aldehyde-H 9.7 - 9.8 d ~7.5

Vinylic-H (α to C=O) 6.7 - 6.9 dd ~16, ~7.5

Vinylic-H (β to C=O) 7.5 - 7.7 d ~16

Pyridine-H (position 3) 7.5 - 7.6 d ~8.0

Pyridine-H (position 4) 7.7 - 7.8 t ~8.0

Pyridine-H (position 5) 7.3 - 7.4 d ~8.0

Potential Biological Activity and Mechanism of
Action
While the specific biological activity of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde is

uncharacterized, its structural motifs suggest potential for biological interactions. The α,β-

unsaturated aldehyde functionality is a known Michael acceptor, capable of forming covalent

bonds with nucleophilic residues in biological macromolecules, such as cysteine thiols in

proteins.

This reactivity is the basis for the mechanism of action of several drugs and chemical probes. It

is plausible that (E)-3-(6-bromopyridin-2-yl)acrylaldehyde could act as an inhibitor of

enzymes or other proteins through covalent modification.

The bromopyridine moiety can participate in various non-covalent interactions, including

hydrogen bonding and halogen bonding, which can contribute to the binding affinity and
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selectivity for a particular biological target.

(E)-3-(6-bromopyridin-2-yl)acrylaldehyde
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(e.g., Apoptosis, Anti-inflammatory effect)
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Figure 2. Hypothetical signaling pathway for covalent inhibition.

Applications in Drug Development
Substituted pyridines are a common scaffold in medicinal chemistry due to their ability to

engage in a variety of intermolecular interactions and their favorable physicochemical

properties. The incorporation of a reactive acrylaldehyde group makes (E)-3-(6-bromopyridin-
2-yl)acrylaldehyde a potential candidate for the development of covalent inhibitors.

Covalent inhibitors have seen a resurgence in drug discovery, offering advantages such as

high potency, prolonged duration of action, and the ability to target shallow binding pockets.
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This compound could serve as a starting point for the design of novel therapeutics targeting a

range of diseases, including cancer and inflammatory disorders, where specific protein

inhibition is desired.

Conclusion
(E)-3-(6-bromopyridin-2-yl)acrylaldehyde is a chemical entity with potential for further

investigation in the field of drug discovery and chemical biology. While experimental data is

currently scarce, its synthesis is feasible through established chemical transformations. The

presence of an electrophilic acrylaldehyde moiety suggests a potential mechanism of action

involving covalent modification of biological targets. Further research is warranted to

synthesize, characterize, and evaluate the biological activity of this compound to fully

understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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